molecular formula C19H18Br2O2 B13755705 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione CAS No. 5411-99-4

2,6-Dibromo-1,7-diphenyl-1,7-heptanedione

Cat. No.: B13755705
CAS No.: 5411-99-4
M. Wt: 438.2 g/mol
InChI Key: GOIXPFUGOIGQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-1,7-diphenyl-1,7-heptanedione is a halogenated diketone derivative featuring a seven-carbon backbone with phenyl groups at the 1 and 7 positions and bromine atoms at the 2 and 6 positions. This structure combines electron-withdrawing bromine substituents with aromatic phenyl groups, which may influence its reactivity, stability, and intermolecular interactions. Potential applications may include serving as a precursor for heterocyclic synthesis or functional materials, given the demonstrated utility of structurally similar brominated and diphenyl-substituted compounds in organic electronics and bioactive molecule development .

Properties

CAS No.

5411-99-4

Molecular Formula

C19H18Br2O2

Molecular Weight

438.2 g/mol

IUPAC Name

2,6-dibromo-1,7-diphenylheptane-1,7-dione

InChI

InChI=1S/C19H18Br2O2/c20-16(18(22)14-8-3-1-4-9-14)12-7-13-17(21)19(23)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2

InChI Key

GOIXPFUGOIGQHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCCC(C(=O)C2=CC=CC=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione typically involves the bromination of 1,7-diphenyl-1,7-heptanedione. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-1,7-diphenyl-1,7-heptanedione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of 2,6-dialkoxy-1,7-diphenyl-1,7-heptanedione.

    Reduction: Formation of 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.

    Oxidation: Formation of 2,6-dicarboxy-1,7-diphenyl-1,7-heptanedione.

Scientific Research Applications

2,6-Dibromo-1,7-diphenyl-1,7-heptanedione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituents Key Properties/Applications Reference
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione Heptanedione 1,7-diphenyl; 2,6-dibromo Potential reactivity at diketone sites; halogenated aromatic interactions N/A
7,7-Diphenylimidazo-triazinones Imidazo-triazinone 7,7-diphenyl Antifungal/antibacterial activity; synthesized via hydrazonoyl halide reactions
1,7-Perylene diimides (PDIs) Perylene diimide 1,7-asymmetric substituents Red-shifted absorption/emission; high thermal stability (>400°C)
1,7-Fused indoles Indole-piperidinone 1,7-annulated rings Bioactive scaffolds; synthesized via organocatalytic RC or MBH reactions

Key Observations :

  • Bromine Effects : Bromine at the 2,6 positions in the target compound likely enhances electrophilicity at the diketone carbons, facilitating nucleophilic additions or condensations, as seen in brominated PDIs .
  • Thermal Stability : While PDIs exhibit exceptional thermal stability (>400°C), the target compound’s stability may align more with brominated diketones, which typically degrade above 200°C depending on substituent interactions .

Spectroscopic and Electronic Properties

  • Spectral Shifts: Bromine’s electron-withdrawing nature in PDIs induces red shifts in absorption/emission spectra (~30 nm compared to non-halogenated analogs) .
  • Solvent Effects : PDIs exhibit solvent-dependent spectral changes (e.g., bathochromic shifts in polar solvents), a trait likely shared by the target compound given its polar diketone groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.